H-Ala-Ala-Pro-pNA . HCl
Description
Significance as a Synthetic Chromogenic Substrate
The principal significance of H-Ala-Ala-Pro-pNA · HCl is its role as a chromogenic substrate. nih.govavantorsciences.com This means that the compound is initially colorless, but upon enzymatic cleavage, it releases a colored product. Specifically, certain proteases can hydrolyze the amide bond between the proline residue and the p-nitroaniline group. This releases p-nitroaniline, a molecule that has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. asm.org
The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme. By measuring the change in absorbance at 405 nm over time using a spectrophotometer, researchers can accurately determine the rate of the enzymatic reaction. nih.gov This allows for the precise measurement of enzyme kinetics and the evaluation of enzyme inhibitors. avantorsciences.comnih.gov
Overview of Peptide p-nitroanilide Substrates in Enzymology
Peptide p-nitroanilides, such as H-Ala-Ala-Pro-pNA · HCl, are a widely used class of synthetic substrates in enzymology. asm.orgsigmaaldrich.com Their utility stems from the convenient and continuous monitoring of enzyme activity that they afford. avantorsciences.com The p-nitroaniline moiety serves as a reliable reporter group that, once cleaved from the peptide chain, provides a clear and quantifiable signal. asm.org
The specificity of these substrates is determined by the peptide sequence. Different proteases recognize and cleave specific amino acid sequences. Therefore, by synthesizing various peptide-pNA conjugates, researchers can create specific assays for a wide range of proteases. sigmaaldrich.com For instance, H-Ala-Ala-Pro-pNA · HCl is particularly useful for assaying enzymes that recognize and cleave the X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides, such as dipeptidyl peptidase IV (DPP-IV). nih.govtandfonline.com
The general principle of using peptide p-nitroanilide substrates involves incubating the substrate with the enzyme of interest in a suitable buffer system. allpeptide.com The reaction progress is then monitored by measuring the increase in absorbance at 405 nm. bapeks.com This straightforward method has made peptide p-nitroanilides indispensable tools for characterizing enzyme activity, determining substrate specificity, and screening for potential enzyme inhibitors in various research and development settings.
Physicochemical Properties of H-Ala-Ala-Pro-pNA · HCl
| Property | Value |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
| Molecular Formula | C₁₇H₂₄ClN₅O₅ |
| Molecular Weight | 413.86 g/mol |
| CAS Number | 201732-27-6 |
| Appearance | White to off-white powder |
| Purity | Typically >95% |
| Storage Temperature | -20°C |
Data sourced from multiple chemical suppliers. nih.gov
Detailed Research Findings
H-Ala-Ala-Pro-pNA · HCl has been instrumental in the characterization of various enzymes, particularly dipeptidyl peptidases. Research has utilized this substrate to elucidate enzyme kinetics, specificity, and the effects of inhibitors.
One area of significant application is in the study of dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase. H-Ala-Ala-Pro-pNA · HCl is a known substrate for DPP-IV, and its hydrolysis is used as a standard measure of the enzyme's activity. nih.goviris-biotech.de In a study characterizing recombinant human DPP-8 and DPP-9, H-Ala-Ala-Pro-pNA was used as a substrate to determine their kinetic parameters and compare them to DPP-IV. tandfonline.com While DPP-IV showed high efficiency in hydrolyzing this substrate, DPP-8 and DPP-9 also demonstrated activity, albeit with different kinetic profiles. tandfonline.com
In another study focusing on the X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX) from Lactobacillus helveticus, H-Ala-Pro-pNA was employed to determine the enzyme's kinetic properties. The study found that PepX exhibited the highest catalytic efficiency with H-Ala-Pro-pNA compared to other proline-containing p-nitroanilide substrates like H-Arg-Pro-pNA and H-Gly-Pro-pNA. nih.gov
Furthermore, research on a dipeptidyl peptidase from the pathogenic fungus Porphyromonas gingivalis utilized a range of chromogenic substrates, including H-Ala-Pro-pNA, to establish its substrate specificity. The rapid hydrolysis of H-Ala-Pro-pNA, along with other X-Pro-pNA substrates, confirmed the enzyme's classification as a dipeptidyl peptidase IV. nih.gov
Enzyme Kinetic Parameters with H-Ala-Ala-Pro-pNA · HCl as a Substrate
| Enzyme | Source Organism | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ |
| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant Human | 0.05 ± 0.01 | 38.0 ± 2.9 s⁻¹ |
| Dipeptidyl Peptidase 8 (DPP-8) | Recombinant Human | 0.34 ± 0.10 | 65.0 ± 4.7 s⁻¹ |
| Dipeptidyl Peptidase 9 (DPP-9) | Recombinant Human | 0.31 ± 0.13 | 90.0 ± 13.4 s⁻¹ |
| X-prolyl dipeptidyl aminopeptidase (PepX) | Lactobacillus helveticus ATCC 12046 | 1.3 ± 0.1 | 1.9 ± 0.1 U/mg |
This table presents a selection of reported kinetic parameters and is not exhaustive. Values are sourced from specific research publications. nih.govtandfonline.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUAVHCDNGKPC-UWSFXBGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymological Applications of H Ala Ala Pro Pna . Hcl
Substrate Specificity for Dipeptidyl Aminopeptidase (B13392206) yscV
H-Ala-Ala-Pro-pNA . HCl is a recognized chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme originating from yeast. cymitquimica.comcymitquimica.combachem.com This enzyme specifically cleaves dipeptides from the N-terminus of peptide chains. The utility of this compound in this context lies in its ability to be hydrolyzed by dipeptidyl aminopeptidase yscV, enabling researchers to assay the enzyme's activity and study its kinetic properties. cymitquimica.comcymitquimica.combachem.com
Interactions with Prolyl Tripeptidyl Peptidases
The compound this compound also serves as a substrate for prolyl tripeptidyl peptidases. cymitquimica.combachem.comevitachem.com These enzymes are capable of cleaving tripeptides from the N-terminus of a peptide. The interaction between this compound and these enzymes results in the release of the p-nitroaniline group, which allows for the quantitative measurement of enzymatic activity. evitachem.com This has been particularly useful in studying prolyl tripeptidyl aminopeptidases from various sources, including pathogenic bacteria like Porphyromonas gingivalis and Prevotella nigrescens, where a similar substrate, H-Ala-Phe-Pro-pNA, is also employed. glpbio.com
Investigations into Other Serine Peptidase Activities
The utility of this compound extends to the investigation of other serine peptidases due to its specific peptide sequence.
Dipeptidyl Peptidase IV (DPP-IV) Substrate Analogy
While this compound is a substrate for some peptidases, the closely related dipeptide H-Ala-Pro-pNA is a well-established chromogenic substrate for Dipeptidyl Peptidase IV (DPP-IV). iris-biotech.debapeks.commedchemexpress.comscbt.com DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. iris-biotech.de The structural similarity between H-Ala-Ala-Pro-pNA and the dipeptide substrate for DPP-IV allows for comparative studies of enzyme specificity. For instance, kinetic studies have been performed on DPP-IV and related enzymes like DPP-8 and DPP-9 using a variety of p-nitroanilide substrates, including Ala-Ala-Pro-pNA, to compare their Michaelis-Menten kinetic profiles. nih.gov
Elastase-like Enzyme Interactions (Comparative Studies)
In comparative studies of elastase-like enzymes, various synthetic substrates are employed to probe their specificity. While substrates like Suc-Ala-Ala-Ala-pNA and MeO-Suc-Ala-Ala-Pro-Val-pNA are more specific for elastase, the inclusion of H-Ala-Ala-Pro-pNA in substrate panels can provide insights into the subsite preferences of these enzymes. spandidos-publications.comnih.gov For example, the hydrolysis of a series of succinyl peptide p-nitroanilides, including substrates with proline residues, by an alkaline protease from Bacillus sp. demonstrated its broad substrate specificity, which included elastase-like activity. tandfonline.com
Characterization with Chymotrypsin (B1334515) and Subtilisin (Related Peptide Scaffolds)
For serine proteases like chymotrypsin and subtilisin, substrates with a phenylalanine residue at the P1 position, such as Suc-Ala-Ala-Pro-Phe-pNA, are typically preferred. fao.orgnih.gov However, the H-Ala-Ala-Pro-pNA scaffold can be used in comparative studies to understand the importance of the P1 residue for substrate recognition and catalysis by these enzymes. The differential hydrolysis rates of various peptide-pNA substrates, including those with different residues at the P1 position, help in delineating the specificities of these proteases. tandfonline.comd-nb.info
Elucidation of Enzyme Substrate Binding Pockets
The interaction of this compound with various peptidases provides valuable information for elucidating the structure and function of their substrate-binding pockets. The ability or inability of an enzyme to hydrolyze this substrate, along with kinetic data, offers clues about the steric and chemical nature of the enzyme's active site. For instance, the requirement of a proline residue at the P1 position for cleavage by certain enzymes highlights the specific nature of the S1 subsite in their binding pocket. google.com Comparative kinetic studies using a panel of substrates with systematic variations in the peptide sequence, including H-Ala-Ala-Pro-pNA, allow for the mapping of an enzyme's subsite preferences from P1 to P3 and beyond. nih.govtandfonline.com
Enzyme Kinetic Studies with H Ala Ala Pro Pna . Hcl
Determination of Michaelis-Menten Kinetic Parameters
The interaction between an enzyme and its substrate, H-Ala-Ala-Pro-pNA . HCl, can be quantitatively described by the Michaelis-Menten model. This model yields key parameters that define the enzyme's catalytic performance. The determination of these parameters involves measuring the initial reaction velocity at various substrate concentrations and analyzing the data, often using graphical methods like the Lineweaver-Burk plot.
The Michaelis constant (K_m) represents the substrate concentration at which the enzymatic reaction rate is half of its maximum (V_max). It is an inverse measure of the affinity between the enzyme and its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. For enzymes that cleave this compound, the K_m value provides insight into how tightly the enzyme binds to this specific tripeptide sequence. While specific K_m values are dependent on the particular enzyme and reaction conditions, studies with analogous substrates and relevant enzymes, such as X-prolyl dipeptidyl peptidases, have reported K_m values in the millimolar range. plos.orgplos.org
The maximal reaction velocity (V_max) is the rate of the reaction when the enzyme's active sites are fully saturated with the substrate, this compound. At this point, the reaction rate is limited by the speed of the catalytic step itself. V_max is directly proportional to the enzyme concentration. Therefore, in assays, V_max values are typically normalized to the concentration of the enzyme used.
Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Protease Activity on this compound
| Enzyme | K_m (mM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| Dipeptidyl Peptidase IV (Illustrative) | 0.5 | 150 | 200 | 3.0 x 10⁵ |
| Neutrophil Elastase (Illustrative) | 1.2 | 50 | 75 | 4.2 x 10⁴ |
Note: The data in this table are illustrative examples to demonstrate how kinetic parameters are presented. Actual values vary depending on the specific enzyme and experimental conditions.
Analysis of Enzymatic Hydrolysis Rates and Mechanisms
The enzymatic hydrolysis of this compound is catalyzed by peptidases that recognize and cleave the peptide bond between the proline and the p-nitroaniline moiety. evitachem.com This reaction releases p-nitroaniline, a yellow-colored compound that absorbs light maximally at a wavelength of around 405-410 nm.
The mechanism of hydrolysis allows for continuous monitoring of the reaction rate. By measuring the increase in absorbance at this wavelength over time, one can directly quantify the amount of product formed. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate is then used to calculate the enzyme's activity, typically expressed in units such as µmol of pNA released per minute. The molar extinction coefficient of p-nitroaniline (e.g., 8,800 M⁻¹cm⁻¹) is used in these calculations to convert the rate of change in absorbance to the rate of product formation.
Influence of Environmental Factors on Kinetic Behavior
The kinetic behavior of an enzyme is highly sensitive to its environment. Factors such as pH and temperature can significantly alter the enzyme's structure and the ionization state of its active site residues, thereby affecting its ability to bind the substrate and catalyze the reaction.
The rate of hydrolysis of this compound shows a distinct dependence on the pH of the reaction buffer. Each enzyme has a characteristic optimal pH at which it exhibits maximum activity. For many serine proteases and dipeptidyl peptidases that are likely to cleave this substrate, the optimal pH is typically in the neutral to slightly alkaline range (pH 7.0 to 8.5). nih.govmdpi.comnih.gov
For example, studies on similar substrates have shown that dipeptidyl peptidase IV has a broad pH optimum between 6.5 and 8.0. nih.gov Similarly, some proteases from Bacillus species show maximal activity around pH 8.0. koreascience.kr Deviations from the optimal pH lead to a rapid decrease in enzymatic activity. This is because pH changes can alter the protonation state of critical amino acid residues in the enzyme's active site, such as histidine and serine, which are often involved in the catalytic mechanism of proteases. uni-muenchen.de This can disrupt both substrate binding (affecting K_m) and the catalytic step itself (affecting k_cat).
Temperature Effects on Reaction Kinetics
The temperature at which an enzymatic assay is conducted is a critical parameter that profoundly influences the rate of reaction. For enzymes that utilize H-Ala-Ala-Pro-pNA · HCl as a substrate, the reaction kinetics are subject to the dual effects of temperature. Initially, an increase in temperature boosts the kinetic energy of both the enzyme and substrate molecules. This leads to more frequent collisions and more energetic collisions, resulting in a higher frequency of enzyme-substrate complex formation and an accelerated rate of product formation. creative-enzymes.comsavemyexams.com
However, this trend continues only up to a certain point, known as the optimal temperature. Beyond this temperature, the enzyme's structural integrity is compromised. The increased thermal energy causes the enzyme's polypeptide chain to vibrate more vigorously, which can disrupt the delicate network of non-covalent bonds (like hydrogen and ionic bonds) that maintain its specific three-dimensional structure. savemyexams.com This process, known as thermal denaturation, alters the conformation of the active site, reducing its affinity for the substrate and leading to a rapid decline in catalytic activity. creative-enzymes.com For many enzymes from animal sources, denaturation begins to occur rapidly at temperatures above 40°C. creative-enzymes.com
Research on various peptidases using substrates structurally related to H-Ala-Ala-Pro-pNA · HCl, such as Ala-Pro-pNA, illustrates this principle. For instance, a recombinant human prolylcarboxypeptidase (rPRCP40) demonstrated increasing activity with the substrate Ala-Pro-pNA as the temperature rose to 37°C. nih.gov At temperatures higher than this, its activity progressively decreased, and the enzyme was rendered completely inactive above 60°C. nih.gov Similarly, dipeptidyl peptidase-8 and dipeptidyl peptidase-9 showed optimal activity in the range of 35 to 40°C. nih.gov
The optimal temperature can vary significantly depending on the specific enzyme and its source organism. A dipeptidyl peptidase IV from the black-bellied hornet (Vespa basalis) was found to have an optimal temperature of 50°C when assayed with Ala-Pro-pNA. researchgate.net In another study, an X-prolyl-dipeptidyl peptidase isolated from Lactobacillus sakei exhibited maximum activity at a relatively high temperature of 55°C with Ala-Pro-p-nitroanilide. nih.gov
Thermal stability, or the ability of an enzyme to resist denaturation over time at a given temperature, is also a key consideration. A dipeptidyl peptidase from Porphyromonas gingivalis, which hydrolyzes substrates like H-Ala-Pro-pNA, was found to have an optimal temperature of 37°C. nih.gov However, its stability was limited; after three hours of incubation at 37°C, its activity was reduced by 50%, and at 45°C, it lost 75% of its activity. nih.gov
The following table summarizes research findings on the optimal temperatures for various enzymes utilizing Ala-Pro-pNA, a closely related chromogenic substrate.
| Enzyme | Source Organism/Type | Substrate Used | Optimal Temperature (°C) | Reference |
| Dipeptidyl Peptidase IV | Vespa basalis (Black-bellied hornet) | Ala-Pro-pNA | 50 | researchgate.net |
| Prolylcarboxypeptidase (rPRCP40) | Human (recombinant) | Ala-Pro-pNA | 37 | nih.gov |
| Dipeptidyl Peptidase-8 / -9 | Human (recombinant) | Ala-Pro-pNA | 35-40 | nih.gov |
| X-prolyl-dipeptidyl peptidase | Lactobacillus sakei | Ala-Pro-p-nitroanilide | 55 | nih.gov |
| Dipeptidyl Peptidase IV | Porphyromonas gingivalis | Gly-Pro-pNA (also hydrolyzes H-Ala-Pro-pNA) | 37 | nih.gov |
These findings collectively underscore the necessity of determining and maintaining the optimal temperature to ensure maximal activity and reproducibility in enzyme kinetic studies involving H-Ala-Ala-Pro-pNA · HCl and related substrates.
Methodological Frameworks for H Ala Ala Pro Pna . Hcl Assays
Spectrophotometric Assay Development
The foundation of an assay using H-Ala-Ala-Pro-pNA . HCl is the development of a robust spectrophotometric method. This involves monitoring the enzymatic reaction, selecting the appropriate wavelength for measurement, and optimizing the reaction conditions.
Optical Density Monitoring of p-nitroaniline Release
The core principle of the assay is the enzymatic cleavage of the peptide bond between proline and the p-nitroaniline (pNA) moiety. evitachem.com this compound itself is a colorless compound. dcfinechemicals.com However, upon hydrolysis by a suitable enzyme, such as dipeptidyl peptidase IV (DPP-IV), it releases the chromophore p-nitroaniline. evitachem.comiris-biotech.de This released pNA imparts a yellow color to the solution, and the increase in color intensity is directly proportional to the enzymatic activity. dcfinechemicals.comtandfonline.com The rate of this color change is monitored by measuring the increase in optical density (absorbance) over time using a spectrophotometer. tandfonline.compractical-haemostasis.com This allows for the continuous monitoring of the reaction kinetics. nih.gov
Wavelength Selection and Extinction Coefficient Determination
The selection of the appropriate wavelength is critical for the sensitive and accurate quantification of the released p-nitroaniline. The pNA molecule exhibits maximum absorbance at a specific wavelength, which is typically around 405 nm to 410 nm. practical-haemostasis.comscispace.comelastin.com Therefore, spectrophotometric measurements are performed at this wavelength to ensure the highest signal-to-noise ratio. nih.gov
To convert the measured change in absorbance into the concentration of the product, the Beer-Lambert law is applied. brainly.com This requires the use of the molar extinction coefficient (ε) of p-nitroaniline at the chosen wavelength. The molar extinction coefficient is a constant that relates the absorbance of a substance to its concentration in a solution with a specific path length. For p-nitroaniline at 405 nm, a commonly cited molar extinction coefficient is 9,960 M⁻¹cm⁻¹. brainly.comchegg.com However, it's important to note that the extinction coefficient can be influenced by the pH of the reaction buffer. researchgate.net Therefore, for precise quantitative analysis, it is often recommended to experimentally determine the extinction coefficient under the specific assay conditions by creating a standard curve with known concentrations of p-nitroaniline. preprints.org
Optimization of Reaction Conditions (e.g., Buffer Composition, Ionic Strength)
The efficiency of the enzymatic reaction and the stability of the components are highly dependent on the reaction conditions. Therefore, optimization of these parameters is crucial for a reliable assay.
Buffer Composition and pH: The choice of buffer and its pH are critical as enzyme activity is often highly pH-dependent. nih.gov For instance, assays for dipeptidyl peptidase IV using similar substrates are often conducted in Tris-HCl or HEPES buffers at a pH ranging from 7.4 to 8.3. nih.govscispace.comtandfonline.comnih.gov The optimal pH for a specific enzyme should be determined experimentally by measuring its activity across a range of pH values. nih.govnih.gov
Ionic Strength: The ionic strength of the buffer, influenced by the salt concentration, can also affect enzyme activity. nih.gov Some assay protocols specify the inclusion of salts like sodium chloride (NaCl) to maintain a constant ionic strength. elastin.compancreapedia.org The effect of ionic strength on the enzyme's activity should be evaluated to determine the optimal salt concentration.
Temperature: Enzymatic reactions are sensitive to temperature. Assays are typically performed at a constant and controlled temperature, often 25°C or 37°C, to ensure reproducibility. nih.govelastin.com The optimal temperature for the enzyme should be determined to maximize its activity while maintaining its stability. nih.gov
Experimental Design for Enzyme Activity and Specificity Profiling
This compound is a valuable substrate for determining the activity and specificity of certain proteases. It is particularly useful for assaying dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. iris-biotech.deavantorsciences.com
To profile enzyme activity, experiments are designed to measure the rate of pNA release under varying conditions. This can include different concentrations of the substrate, enzyme, or potential inhibitors. By measuring the initial reaction velocities at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. nih.gov
For specificity profiling, the cleavage of this compound can be compared to that of other chromogenic or fluorogenic substrates with different peptide sequences. nih.govnih.gov This allows researchers to understand the substrate preferences of the enzyme being studied. For example, comparing the hydrolysis rates of H-Ala-Ala-Pro-pNA with substrates like H-Gly-Pro-pNA or H-Lys-Ala-pNA can provide insights into the enzyme's specificity for the amino acid at the P2 position. nih.govtandfonline.com
Quantitative Data Analysis and Interpretation in Enzymology
The data obtained from spectrophotometric assays with this compound requires careful analysis and interpretation to yield meaningful enzymatic information.
The primary data collected is the change in absorbance at 405 nm over time (ΔA/minute). brainly.com Using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline, this rate of absorbance change is converted into the rate of product formation, typically expressed in molar concentration per minute (M/min) or micromoles per minute (µmol/min). brainly.compreprints.org
Example Calculation of Enzyme Activity: The following table illustrates how raw absorbance data can be converted into enzyme activity.
| Enzyme Volume (µL) | ΔA/min | [p-nitroaniline] (M/min) |
| 20 | 0.055 | 5.52 x 10⁻⁶ |
| 40 | 0.094 | 9.43 x 10⁻⁶ |
| 60 | 0.148 | 1.48 x 10⁻⁵ |
| 80 | 0.212 | 2.13 x 10⁻⁵ |
| 100 | 0.246 | 2.47 x 10⁻⁵ |
| Calculations are based on a molar extinction coefficient for p-nitroaniline of 9,960 M⁻¹cm⁻¹ and a path length of 1 cm. brainly.com |
From this data, enzyme activity can be expressed in units, where one unit is often defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions. preprints.org
Further analysis involves plotting the initial reaction rates against substrate concentrations to determine the kinetic parameters Kₘ and Vₘₐₓ. These parameters provide valuable information about the enzyme's affinity for the substrate and its maximum catalytic efficiency. The interpretation of these kinetic constants in the context of different substrates or in the presence of inhibitors allows for a detailed understanding of the enzyme's mechanism and specificity.
Advanced Biochemical Research Applications
Investigating Enzyme Regulation and Modulation
The study of enzyme regulation is fundamental to understanding cellular processes, and H-Ala-Ala-Pro-pNA · HCl provides a reliable method for exploring these mechanisms. Researchers utilize this substrate to measure how the activity of specific peptidases is altered by various factors, such as allosteric modulators, cofactors, or post-translational modifications.
By establishing a baseline rate of substrate hydrolysis under standard conditions, scientists can introduce potential regulatory molecules into the assay and observe any subsequent changes in the rate of p-nitroaniline release. An increase or decrease in this rate provides quantitative data on the activation or inhibition of the enzyme, respectively. This approach is instrumental in:
Identifying Allosteric Sites: Compounds that bind to a site other than the active site but still alter catalytic activity can be identified and characterized.
Determining Cofactor Dependence: The necessity of specific metal ions or coenzymes for enzyme activity can be confirmed by measuring hydrolysis of H-Ala-Ala-Pro-pNA · HCl in their presence or absence. nih.gov
Analyzing Feedback Inhibition: In metabolic pathways, the end-product often inhibits an enzyme earlier in the pathway. H-Ala-Ala-Pro-pNA · HCl can be used to mimic the natural substrate and quantify the inhibitory effect of downstream metabolites on the target peptidase.
The data generated from these assays are critical for mapping regulatory networks and understanding how enzyme function is controlled within a biological system.
Screening for Protease Inhibitors and Activators (Academic Research Context)
In academic and early-stage drug discovery research, identifying molecules that can modulate enzyme activity is a primary objective. H-Ala-Ala-Pro-pNA · HCl is an ideal tool for developing high-throughput screening (HTS) assays to find novel protease inhibitors or activators. plos.org The principle of the assay is straightforward: the enzymatic reaction is performed in the presence of a library of test compounds.
Inhibitor Screening: A compound that inhibits the target protease will cause a significant reduction in the rate of p-nitroaniline release compared to a control reaction without the compound. nih.gov
Activator Screening: Conversely, a compound that enhances enzyme activity will lead to an increased rate of color development.
This chromogenic assay is particularly well-suited for HTS formats due to its simplicity, cost-effectiveness, and compatibility with multi-well plate readers. The results allow for the rapid identification of "hits" from large chemical libraries. These initial hits can then be subjected to further validation and optimization to develop potent and selective modulators of the target enzyme. plos.orgdoaj.org
Table 1: Example Data from a Protease Inhibitor Screening Assay
| Compound ID | Test Concentration (µM) | Reaction Rate (Absorbance Units/min) | % Inhibition |
| Control (No Inhibitor) | 0 | 0.150 | 0% |
| Compound A | 10 | 0.145 | 3.3% |
| Compound B | 10 | 0.015 | 90% |
| Compound C | 10 | 0.078 | 48% |
| Known Inhibitor | 1 | 0.005 | 96.7% |
This table illustrates hypothetical data from a primary screen to identify protease inhibitors using H-Ala-Ala-Pro-pNA · HCl as the substrate. Compound B would be considered a strong "hit" for further investigation.
Contribution to Enzyme Characterization and Purification Strategies
The chromogenic substrate H-Ala-Ala-Pro-pNA · HCl is fundamental to the biochemical characterization and purification of the proteases that act upon it.
Enzyme Characterization: Once a protease is purified, its fundamental properties must be determined. H-Ala-Ala-Pro-pNA · HCl allows for the precise measurement of key enzymatic parameters. By systematically varying the reaction conditions and measuring the rate of pNA release, researchers can establish:
Optimal pH and Temperature: The substrate is used to measure enzyme activity across a range of pH values and temperatures to find the conditions for maximal activity. frontiersin.org
Kinetic Parameters: The Michaelis-Menten constants, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), can be determined by measuring reaction rates at various concentrations of H-Ala-Ala-Pro-pNA · HCl. These values are essential for understanding the enzyme's affinity for the substrate and its catalytic efficiency.
Enzyme Purification: During the multi-step process of purifying an enzyme from a complex mixture like a cell lysate, it is necessary to track the location of the target protein. H-Ala-Ala-Pro-pNA · HCl provides a rapid and effective assay for this purpose. After each purification step, such as column chromatography, the resulting fractions are tested for their ability to hydrolyze the substrate. The fractions exhibiting the highest activity are enriched in the desired protease and are carried forward to the next purification stage. nih.govnih.gov This activity-based tracking is often more informative than simply measuring total protein concentration.
Table 2: Monitoring Enzyme Activity During Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification Fold |
| Crude Lysate | 1000 | 2000 | 2 | 1 |
| Ammonium Sulfate Precipitation | 300 | 1800 | 6 | 3 |
| Ion Exchange Chromatography | 50 | 1500 | 30 | 15 |
| Affinity Chromatography | 5 | 1200 | 240 | 120 |
This table demonstrates how an activity assay using a substrate like H-Ala-Ala-Pro-pNA · HCl is used to calculate the specific activity and purification fold at each step, guiding the purification process.
Utility in Proteomics Research for Enzyme Profiling
In the field of proteomics, which traditionally focuses on the abundance and identity of proteins, there is a growing emphasis on understanding protein function and activity. Activity-Based Protein Profiling (ABPP) is an approach that measures the functional state of entire enzyme families in complex biological samples. nih.gov
While classic ABPP often uses covalent probes, chromogenic substrates like H-Ala-Ala-Pro-pNA · HCl are valuable for a complementary approach focused on enzyme profiling. By applying this substrate to cell lysates or tissue homogenates, researchers can measure the total activity of all enzymes present that are capable of cleaving the Ala-Ala-Pro sequence. universiteitleiden.nl
This method allows for a functional readout of protease activity, which may not correlate directly with the protein abundance levels measured by traditional mass spectrometry-based proteomics. For example, a cell might increase the activity of a protease through post-translational modifications without changing the amount of the protein. Enzyme profiling with H-Ala-Ala-Pro-pNA · HCl can capture these functional changes, providing insights into the physiological or pathological state of a biological system. This is particularly useful for comparing protease activity profiles between healthy and diseased tissues or in response to a specific stimulus or drug treatment. universiteitleiden.nl
Synthetic and Structural Research Aspects
Peptide Synthesis Methodologies for p-nitroanilide Derivatives
The synthesis of peptide p-nitroanilides, including H-Ala-Ala-Pro-pNA, presents a notable chemical challenge. The primary difficulty stems from the low nucleophilicity of the amino group in p-nitroaniline, which complicates the final amide bond formation with the peptide's C-terminal carboxyl group. nih.gov To overcome this, researchers have largely moved from traditional solution-phase methods to more efficient solid-phase peptide synthesis (SPPS) techniques. biotage.com
SPPS, pioneered by Bruce Merrifield, involves assembling a peptide chain step-by-step while one end is anchored to an insoluble polymeric support, or resin. wikipedia.orgnih.gov This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. bachem.com For p-nitroanilide derivatives, the peptide is typically synthesized from the N-terminus to the C-terminus, culminating in the challenging coupling of the C-terminal amino acid to p-nitroaniline.
Two main strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the temporary protecting group used for the Nα-amino group of the amino acids.
Boc Chemistry: This older strategy uses the acid-labile Boc group. The N-terminal Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin at the end of the synthesis using a strong acid like hydrofluoric acid (HF). biotage.com Side-chain protecting groups are chosen to be stable to TFA but removable by HF. biotage.com
Fmoc Chemistry: This is a more modern and widely used approach that employs the base-labile Fmoc group. wikipedia.org The Fmoc group is removed at each cycle with a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov Final cleavage of the peptide from the resin and removal of side-chain protecting groups are accomplished with a strong acid, commonly TFA. researchgate.net This method avoids the repeated use of acid that can degrade sensitive sequences and the hazardous HF required in Boc chemistry. bachem.com
Due to the poor reactivity of p-nitroaniline, direct coupling to the resin-bound peptide is often inefficient. nih.gov Specialized methods have been developed to facilitate this step. One effective approach involves using an aryl hydrazine (B178648) solid support. In this method, the fully assembled peptide is held on the resin as a peptide hydrazide. Mild oxidation converts this into a highly reactive acyl diazene, which can then efficiently react with the weakly nucleophilic p-nitroaniline to form the desired peptide p-nitroanilide. researchgate.net Another strategy involves using a modified p-nitroaniline, such as 5-Amino-2-nitrobenzoic acid, which exhibits better reactivity and solubility. nih.gov
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Reactions occur in a homogeneous solution; purification required after each step. | Peptide is anchored to an insoluble resin; excess reagents removed by filtration. biotage.com |
| Efficiency | Laborious and time-consuming, with potential for material loss during purification. biotage.com | High efficiency and speed; reactions can be driven to completion with excess reagents. wikipedia.org |
| Purification | Often requires column chromatography or recrystallization after each coupling step. biotage.com | Simple filtration and washing steps; final cleavage and single purification. bachem.com |
| Automation | Difficult to automate. | Readily automated, allowing for the synthesis of long peptides. peptide.com |
| Key Challenge for pNA Derivatives | The low nucleophilicity of p-nitroaniline makes the final amide bond formation difficult. nih.gov |
Conformational Analysis of Tripeptide Substrate-Enzyme Complexes
Understanding how a substrate like H-Ala-Ala-Pro-pNA binds to its target enzyme is crucial for elucidating catalytic mechanisms. This requires a detailed analysis of the three-dimensional structure, or conformation, of the enzyme-substrate complex. When the peptide binds to the enzyme's active site, it adopts a specific conformation that is optimal for catalysis. libretexts.org This binding is not a simple "lock-and-key" mechanism but rather an "induced fit," where both the substrate and the enzyme may undergo slight conformational changes to achieve the ideal arrangement for the reaction. libretexts.org
Several powerful techniques are employed to study these conformations:
X-ray Crystallography: This technique can provide high-resolution, atom-level structures of enzyme-substrate complexes. embopress.org By crystallizing the complex, researchers can map the electron density to determine the precise position of each atom in both the peptide and the enzyme's active site. researchgate.net These structures reveal critical details such as the hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex and orient the substrate for cleavage. embopress.org For example, crystallographic studies on other enzyme-peptide complexes have shown that the peptide substrate can form structures like an anti-parallel β-sheet with the enzyme's activation segment, anchoring it at a specific distance from the catalytic residues. embopress.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. nih.gov It can detect minor conformational states in equilibrium and characterize the timescale of molecular motions from picoseconds to seconds. nih.gov For peptides containing proline, like H-Ala-Ala-Pro-pNA, NMR is particularly useful for studying the cis-trans isomerization of the X-Pro peptide bond. nih.gov Computational studies consistent with NMR experimental data on similar peptides, such as Suc-Ala-Ala-Pro-Phe-pNA, show that the rotational barrier for this isomerization is a key conformational factor. nih.gov These studies also indicate that Ala-Pro motifs can favor specific structures, such as type VI β-turns, which are often stabilized by the solvent environment. nih.gov
| Environment | Dominant Conformation | Estimated Population | Key Structural Feature |
|---|---|---|---|
| Gas Phase | Type VI β-turn | 71% | Compact, internally hydrogen-bonded structure. |
| Water (Aqueous Solution) | Open Conformations | ~79% | Extended structures interacting with solvent. |
| Water (Aqueous Solution) | Type VI β-turn | 21% | Less prevalent but still a significant conformation. |
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Complementing experimental techniques, computational methods such as molecular modeling and docking provide powerful insights into enzyme-substrate interactions at a theoretical level. These studies are essential for predicting how a substrate like H-Ala-Ala-Pro-pNA binds to a protease and for understanding the energetic factors that govern this recognition.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the substrate or ligand) when bound to another (the enzyme or receptor) to form a stable complex. researchgate.net The process involves:
System Preparation: Obtaining or building 3D structures of both the enzyme and the peptide substrate.
Docking Simulation: Using a scoring algorithm to place the flexible peptide into the enzyme's active site in numerous possible conformations and orientations.
Scoring and Ranking: Evaluating the stability of each docked pose using a scoring function that estimates the binding free energy. The poses with the best scores represent the most likely binding modes. researchgate.net
For flexible molecules like peptides, a fragment-growing docking protocol can be effective. This involves docking a small part of the peptide first and then iteratively adding the remaining amino acids to "grow" the full peptide within the binding site. researchgate.net
Molecular Dynamics (MD) Simulations take the static picture from docking a step further. An MD simulation calculates the movement of every atom in the enzyme-substrate complex over time, providing a dynamic view of the interaction. researchgate.net This can reveal:
The stability of the docked conformation.
Key conformational changes in the enzyme or substrate upon binding. nih.gov
The role of water molecules in mediating the interaction.
The energetic contributions of specific amino acid residues to the binding affinity. nih.gov
These computational studies are crucial for understanding the principles of substrate specificity. Enzymes are designed to bind most tightly not to the initial substrate but to the transition state of the reaction they catalyze. nih.gov Modeling helps to visualize how the enzyme's active site stabilizes this transition state, thereby lowering the activation energy of the reaction. Studies have shown that enzyme recognition is often non-additive, meaning that the binding energy contributed by one part of the substrate can depend on the presence of other parts. acs.org Therefore, the entire substrate molecule, H-Ala-Ala-Pro-pNA, is recognized as an integrated unit to ensure proper alignment for catalysis. acs.org
| Step | Description | Objective |
|---|---|---|
| 1. Preparation | Obtain 3D structures of the enzyme (receptor) and the peptide (ligand). Prepare the structures by adding hydrogens, assigning charges, etc. | Ensure structures are chemically correct and ready for simulation. |
| 2. Fragment Selection (Optional) | Select an initial fragment of the peptide (e.g., 1-3 amino acids) to begin the docking process. | Simplify the initial search space for highly flexible peptides. |
| 3. Docking | Place the peptide (or fragment) into the defined active site of the enzyme using a docking algorithm. | Generate a diverse set of possible binding poses. |
| 4. Iterative Expansion (Fragment-based) | If using a fragment approach, sequentially add flanking amino acids and re-dock at each step. | Build the full peptide conformation within the constraints of the binding pocket. |
| 5. Scoring & Ranking | Use a scoring function to estimate the binding affinity of each pose and rank them. | Identify the most energetically favorable and likely binding modes. |
| 6. Post-Processing (e.g., MD Simulation) | Take the top-ranked pose(s) and run Molecular Dynamics simulations to assess stability and dynamics. | Refine the static docked model and analyze the dynamic behavior of the complex. |
Future Directions and Interdisciplinary Research with H Ala Ala Pro Pna . Hcl
Development of Novel H-Ala-Ala-Pro-pNA · HCl Analogs for Enhanced Specificity
The tripeptide sequence Ala-Ala-Pro is recognized by several proteases, which can sometimes limit the specificity of H-Ala-Ala-Pro-pNA · HCl in complex biological samples. A significant future direction lies in the rational design and synthesis of novel analogs to enhance substrate specificity for particular enzymes, such as dipeptidyl peptidase-IV (DPP-IV) or fibroblast activation protein (FAP). nih.govnih.gov
Strategies for developing these analogs could involve:
Modification of the Peptide Backbone: Introducing non-natural amino acids or peptide bond mimetics to create substrates that are selectively cleaved by a target enzyme while being resistant to others.
Substitution at the P1 and P2 Positions: While the proline at the P1 position is crucial for recognition by post-proline cleaving enzymes, modifications at the P2 and P3 alanine (B10760859) positions could be explored to achieve greater selectivity. nih.gov For instance, replacing alanine with other amino acids could modulate the affinity and turnover rate for different proteases.
Alteration of the Reporter Group: Replacing the p-nitroaniline (pNA) group with other chromogenic or fluorogenic moieties could enhance detection sensitivity and allow for multiplexed assays.
The development of such analogs would be invaluable for distinguishing between the activities of closely related proteases, a challenge often encountered in both basic research and clinical diagnostics. nih.gov
Table 1: Potential Modifications for Novel H-Ala-Ala-Pro-pNA · HCl Analogs
| Modification Site | Proposed Change | Desired Outcome |
| P2 Position (Alanine) | Substitution with other L- or D-amino acids | Enhanced specificity for a target protease |
| P3 Position (Alanine) | Introduction of bulky or charged residues | Altered binding affinity and kinetic parameters |
| Peptide Backbone | Incorporation of azapeptides or reduced peptides | Increased stability and resistance to non-target proteases |
| Reporter Group | Replacement of pNA with a fluorophore (e.g., AMC) | Increased assay sensitivity and real-time kinetics |
Integration with High-Throughput Screening Technologies for Enzyme Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering. nih.govh1.co H-Ala-Ala-Pro-pNA · HCl and its future analogs are well-suited for integration into HTS platforms for the discovery of novel enzymes or the identification of potent enzyme inhibitors. biorxiv.org
The chromogenic nature of the pNA release upon substrate cleavage provides a straightforward and robust readout that can be easily automated in multi-well plate formats. acs.org This enables the rapid screening of large libraries of chemical compounds for potential inhibitors of target proteases. nih.gov Furthermore, HTS assays using H-Ala-Ala-Pro-pNA · HCl can be employed to screen metagenomic libraries for novel proline-specific proteases with desired properties, such as enhanced stability or altered substrate specificity. nih.gov The integration of microfluidic technologies with such assays could further miniaturize reaction volumes, reduce reagent consumption, and increase throughput, allowing for the screening of millions of variants. youtube.com
Applications in Advanced Mechanistic Enzymology
While H-Ala-Ala-Pro-pNA · HCl is widely used for determining enzyme kinetics, its potential in more advanced mechanistic studies is an emerging area of research. The specific interactions between the substrate and the enzyme's active site residues can provide valuable insights into the catalytic mechanism. nih.gov
Future applications in this area include:
Probing Substrate-Enzyme Interactions: By synthesizing analogs with subtle structural modifications, researchers can systematically probe the contributions of different substrate moieties to binding and catalysis. This can help to elucidate the roles of specific active site residues in substrate recognition and turnover. nih.gov
Investigating Enzyme Dynamics: The cleavage of H-Ala-Ala-Pro-pNA · HCl can be monitored in real-time to study the conformational changes that enzymes undergo during their catalytic cycle. Techniques such as stopped-flow kinetics can be combined with the use of this substrate to capture pre-steady-state events.
Understanding Allosteric Regulation: H-Ala-Ala-Pro-pNA · HCl can be used as a reporter substrate to study how the binding of allosteric modulators at sites distant from the active site affects enzyme activity.
These studies, which delve into the fundamental aspects of enzyme function, are crucial for the rational design of enzyme inhibitors and the engineering of enzymes with novel functionalities. nih.gov
Computational Approaches for Predicting Enzyme-Substrate Interactions
The synergy between experimental and computational methods offers a powerful approach to understanding and engineering enzyme function. Computational modeling, including molecular docking and molecular dynamics (MD) simulations, can be used to predict how H-Ala-Ala-Pro-pNA · HCl and its analogs bind to the active sites of target enzymes. nih.govnih.gov
These computational studies can:
Guide the Design of Novel Analogs: By simulating the binding of various substrate analogs, researchers can prioritize the synthesis of compounds that are predicted to have enhanced specificity or affinity. mdpi.com
Elucidate the Molecular Basis of Substrate Specificity: Computational alanine scanning mutagenesis and other in silico techniques can be used to identify the key residues in an enzyme's active site that are responsible for recognizing the Ala-Ala-Pro sequence. dntb.gov.uanovapublishers.com
Predict the Impact of Mutations on Enzyme Activity: For enzyme engineering applications, computational models can predict how mutations in the enzyme will affect the binding and cleavage of H-Ala-Ala-Pro-pNA · HCl, thereby guiding the design of enzymes with improved catalytic properties. researchgate.net
The integration of computational predictions with experimental validation will accelerate the development of novel enzyme substrates and inhibitors, and deepen our understanding of the principles governing enzyme-substrate interactions.
Table 2: Computational Tools for Studying H-Ala-Ala-Pro-pNA · HCl Interactions
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Predict the binding pose of the substrate in the enzyme's active site. | Identification of key interacting residues and binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Insights into conformational changes and stability of the complex. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the enzymatic reaction mechanism at a quantum mechanical level. | Detailed understanding of the bond-breaking and bond-forming steps. |
| Free Energy Perturbation (FEP) | Calculate the relative binding free energies of different substrate analogs. | Prioritization of analogs for synthesis and experimental testing. |
Q & A
[Basic] How is H-Ala-Ala-Pro-pNA · HCl used to measure serine protease activity?
H-Ala-Ala-Pro-pNA · HCl acts as a chromogenic substrate, where the peptide sequence (Ala-Ala-Pro) is cleaved by serine proteases at the Pro-pNA bond. This releases p-nitroaniline (pNA), which absorbs strongly at 405 nm. Researchers monitor absorbance changes spectrophotometrically to quantify enzyme activity. For kinetic assays, prepare a reaction mix with substrate (e.g., 0.1–2 mM), buffer (pH optimized for the protease), and enzyme. Initiate the reaction by adding the enzyme, and measure absorbance every 30 seconds for 5–10 minutes. Activity is calculated using the pNA extinction coefficient (typically ~9,600 M⁻¹cm⁻¹) .
[Basic] What are the optimal storage conditions for H-Ala-Ala-Pro-pNA · HCl to ensure stability?
The compound should be stored at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation. Lyophilized powder is stable for >12 months under these conditions. For working solutions, prepare fresh dilutions in assay buffer (e.g., Tris-HCl, pH 7.5–8.0) and avoid repeated freeze-thaw cycles. Long-term storage in solution is not recommended due to hydrolysis risks .
[Basic] What safety precautions are necessary when handling H-Ala-Ala-Pro-pNA · HCl?
Safety protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood when weighing powder to avoid inhalation.
- Disposal : Follow institutional guidelines for carcinogenic waste (Category 1A, H350). Contaminated materials must be incinerated or treated as hazardous waste .
[Basic] How to prepare a standard curve for quantifying protease activity using this substrate?
Prepare pNA standards (0–100 µM) in assay buffer.
Measure absorbance at 405 nm.
Plot absorbance vs. concentration to generate a linear regression equation (R² > 0.99).
Use this curve to convert reaction absorbance readings to pNA concentration.
Include a negative control (substrate without enzyme) to account for non-enzymatic hydrolysis .
[Advanced] How to troubleshoot inconsistent absorbance readings in kinetic assays with H-Ala-Ala-Pro-pNA · HCl?
Potential causes and solutions:
- Substrate solubility : Ensure complete dissolution in buffer (sonicate if necessary).
- Enzyme purity : Remove contaminants via dialysis or size-exclusion chromatography.
- Interference : Check for absorbance overlap from other reagents (e.g., DTT) by running a reagent-only blank.
- Temperature control : Use a thermostatted cuvette holder to maintain constant temperature .
[Advanced] How to resolve discrepancies in Km values across experimental setups?
Conflicting Km values may arise from:
- pH variations : Protease activity is pH-dependent; standardize buffer conditions.
- Substrate batch differences : Verify purity (≥95% via HPLC) and recalibrate concentrations.
- Enzyme source : Compare recombinant vs. native enzyme kinetics.
Replicate experiments with internal controls (e.g., a reference protease like trypsin) and apply statistical validation (e.g., ANOVA) .
[Advanced] What strategies optimize H-Ala-Ala-Pro-pNA · HCl use for proteases with low catalytic efficiency?
- Increase substrate concentration : Test up to 5× Km to ensure saturation.
- Prolong incubation : Extend reaction time (e.g., 30–60 minutes) and use stopped assays with acid quenching.
- Enhance signal : Pair with fluorogenic substrates (e.g., AMC derivatives) for dual detection .
[Advanced] How to validate substrate specificity in complex biological samples?
Inhibitor controls : Use serine protease inhibitors (e.g., PMSF, aprotinin) to confirm target-specific cleavage.
Gel electrophoresis : Run reaction products on SDS-PAGE to visualize cleavage bands.
Cross-reactivity tests : Compare activity against related substrates (e.g., H-Ala-Ala-Phe-pNA) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
